molecular formula C20H32N2O B249056 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane

Cat. No. B249056
M. Wt: 316.5 g/mol
InChI Key: BKUVUYPWDWTVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, also known as EAPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. In

Mechanism of Action

The exact mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane is not fully understood, but it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase dopamine release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in certain brain regions, and may also have effects on other neurotransmitter systems. 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has also been shown to have anti-inflammatory effects, and may have potential for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has several advantages for use in lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane. One area of interest is the development of new drugs based on the structure of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, which may have improved efficacy and fewer side effects. Another area of interest is the further study of the mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, which may lead to a better understanding of the role of the dopamine system in various diseases. Finally, 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane may have potential for use in combination with other drugs, or as a tool in neuroscience research.

Synthesis Methods

The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane involves several steps, including the reaction of 1-(2-ethoxybenzyl)piperidin-4-ol with 1,6-dibromohexane in the presence of potassium carbonate and dimethylformamide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane in high yield and purity.

Scientific Research Applications

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been studied for its potential use as a therapeutic agent in various diseases, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential for the treatment of drug addiction. In addition, 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been investigated for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system.

properties

Product Name

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C20H32N2O/c1-2-23-20-10-6-5-9-18(20)17-21-15-11-19(12-16-21)22-13-7-3-4-8-14-22/h5-6,9-10,19H,2-4,7-8,11-17H2,1H3

InChI Key

BKUVUYPWDWTVAU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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